2-[4-(3-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride
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Overview
Description
2-[4-(3-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride is a complex organic compound that features a bromophenyl group, a piperazine ring, and a cyclopropyl-hydroxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenylmethanone to obtain the 3-bromophenyl derivative.
Piperazine Derivative Formation: The next step involves the reaction of piperazine with 2-cyclopropyl-2-hydroxyethyl chloride under basic conditions to form the piperazine derivative.
Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the piperazine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyethyl group can lead to the formation of a ketone or carboxylic acid.
Reduction: Reduction of the carbonyl group results in the formation of an alcohol.
Substitution: Substitution of the bromine atom can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(3-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating receptor binding and signal transduction pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[4-(3-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride
- (4-Bromophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride
Uniqueness
The presence of the cyclopropyl group in 2-[4-(3-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride distinguishes it from similar compounds. This group can impart unique steric and electronic properties, potentially enhancing its biological activity and selectivity.
Properties
IUPAC Name |
(3-bromophenyl)-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2.ClH/c17-14-3-1-2-13(10-14)16(21)19-8-6-18(7-9-19)11-15(20)12-4-5-12;/h1-3,10,12,15,20H,4-9,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQPVANURGXIFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Br)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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